Rhein-8-glucoside calcium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;3-carboxy-9,10-dioxo-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,8-diolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11.Ca/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27;/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31);/q;+2/p-2/t11-,16-,18+,19-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVBCAMVOFYHJP-WJGQHNSASA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C(=C1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16CaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150413 |

Source

|

| Record name | Rhein-8-glucoside calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113443-70-2 |

Source

|

| Record name | Rhein-8-glucoside calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113443702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhein-8-glucoside calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Rhein-8-glucoside Calcium Salt for Researchers and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Natural Anthraquinone Glycoside

In the ever-evolving landscape of drug discovery, natural products continue to serve as a rich reservoir of novel bioactive compounds. Among these, the anthraquinone family has garnered significant attention for its diverse pharmacological activities. This technical guide focuses on a particularly promising member of this class: Rhein-8-glucoside calcium salt. While its aglycone, rhein, has been the subject of extensive research, the glycoside and its calcium salt form present unique properties and therapeutic possibilities that warrant a dedicated exploration. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Rhein-8-glucoside calcium salt, from its fundamental chemistry to its potential applications in human health. By synthesizing current knowledge and providing practical insights, we endeavor to empower the scientific community to unlock the full potential of this intriguing molecule.

Molecular Profile and Physicochemical Properties

Rhein-8-glucoside calcium salt is an anthraquinone glycoside, a class of compounds characterized by a tricyclic aromatic quinone core. The presence of the glucoside moiety enhances its solubility and bioavailability compared to its aglycone, rhein.[1]

Chemical Structure and Properties

The chemical structure of Rhein-8-glucoside calcium salt is defined by the attachment of a β-D-glucopyranosyl group to the rhein backbone at the C-8 position, with calcium forming a salt with the carboxyl and hydroxyl groups.

Table 1: Physicochemical Properties of Rhein-8-glucoside Calcium Salt

| Property | Value | Source |

| CAS Number | 113443-70-2 | [2] |

| Molecular Formula | C₂₁H₁₆CaO₁₁ | [2] |

| Molecular Weight | 484.42 g/mol | [2] |

| Appearance | Yellow powder/crystal | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble in petroleum ether and chloroform. | [3][4] |

| Natural Sources | Roots of Rheum palmatum L. and Saussurea lappa. | [2][5] |

Synthesis and Characterization

While Rhein-8-glucoside can be isolated from its natural sources, chemical synthesis provides a reliable and scalable alternative for research and development purposes.

Synthetic Approach: Glycosylation of Rhein

The synthesis of Rhein-8-glucoside typically involves the glycosylation of rhein. A common method employed is the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide (e.g., acetobromo-α-D-glucose) with an alcohol (in this case, the hydroxyl group of rhein) in the presence of a promoter, often a silver or mercury salt.[6][7] Subsequent deprotection of the acetyl groups on the glucose moiety yields Rhein-8-glucoside.

The formation of the calcium salt is then achieved by reacting the purified Rhein-8-glucoside with a suitable calcium salt, such as calcium chloride, in an appropriate solvent system.

Characterization and Quality Control

Ensuring the purity and structural integrity of Rhein-8-glucoside calcium salt is paramount for reproducible experimental results. A combination of analytical techniques is employed for its characterization.

2.2.1. High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is essential for assessing the purity and quantifying the concentration of Rhein-8-glucoside calcium salt.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This is a general method and may require optimization for specific instruments and applications.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Researchers should acquire and interpret their own NMR data for definitive structural confirmation.

2.2.3. Mass Spectrometry (MS)

LC-MS/MS is a powerful tool for the sensitive detection and quantification of Rhein-8-glucoside and its metabolites in biological matrices.[8]

Mechanism of Action: A Focus on PTP1B Inhibition

The primary and most well-characterized mechanism of action for Rhein-8-glucoside is its inhibition of human Protein Tyrosine Phosphatase 1B (PTP1B).[2] PTP1B is a key negative regulator in several signaling pathways, and its inhibition has significant therapeutic implications.

The Role of PTP1B in Cellular Signaling

PTP1B dephosphorylates and thereby inactivates key signaling proteins, including:

-

Insulin Receptor (IR) and Insulin Receptor Substrate (IRS): PTP1B is a major negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity, making it a prime target for the treatment of type 2 diabetes and metabolic syndrome.[9]

-

Janus Kinase 2 (JAK2): PTP1B dephosphorylates JAK2, a critical component of the leptin signaling pathway, which is involved in appetite regulation and energy homeostasis.[10]

-

Epidermal Growth Factor Receptor (EGFR) and other Receptor Tyrosine Kinases (RTKs): PTP1B can modulate the signaling of various growth factor receptors, implicating it in cancer cell proliferation and survival.[9]

Downstream Effects of PTP1B Inhibition by Rhein-8-glucoside Calcium Salt

By inhibiting PTP1B with an IC₅₀ of 11.5 μM, Rhein-8-glucoside calcium salt can potentiate the signaling of these pathways, leading to a cascade of downstream effects.[2]

Therapeutic Potential and Biological Activities

The inhibition of PTP1B by Rhein-8-glucoside calcium salt underpins its potential in a variety of therapeutic areas. While much of the detailed research has been conducted on its aglycone, rhein, the glycoside form is expected to share many of these activities, potentially with improved pharmacokinetic properties.[1]

Anti-Diabetic and Metabolic Effects

By enhancing insulin signaling, Rhein-8-glucoside calcium salt has the potential to improve glucose uptake and utilization, making it a promising candidate for the management of type 2 diabetes.[3][5] Studies on rhein have demonstrated its ability to lower blood glucose levels and improve glucose tolerance.[5]

Anti-Cancer Activity

PTP1B is increasingly recognized as a key player in oncogenesis. Its inhibition can modulate signaling pathways involved in cell proliferation, apoptosis, and migration. Rhein has been shown to exhibit anti-cancer effects against various cancer cell lines.[11] For example, Rhein-8-O-β-D-glucopyranoside has been shown to inhibit high glucose-induced apoptosis of human mesangial cells by regulating the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway.[2]

Anti-Inflammatory Properties

Rhein has demonstrated significant anti-inflammatory activity by modulating key inflammatory pathways such as NF-κB.[4] This suggests that Rhein-8-glucoside calcium salt may also possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases.

Antibacterial Effects

Rhein-8-glucoside calcium salt has been reported to have antibacterial effects, expanding its potential therapeutic applications.[2]

Pharmacokinetics and Toxicology

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The glycosylation of rhein is expected to influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetics

Anthraquinone glycosides are generally poorly absorbed in the upper gastrointestinal tract. They are primarily metabolized by the gut microbiota, which hydrolyze the glycosidic bond to release the active aglycone, rhein.[12][13] Rhein is then absorbed into the systemic circulation. The presence of the calcium salt may further influence the dissolution and absorption characteristics.

Toxicology

While rhein has a long history of use in traditional medicine, potential toxicity, particularly hepatotoxicity and nephrotoxicity, has been reported, especially at high doses.[14] The metabolic activation of rhein to a reactive acyl glucuronide has been suggested as a potential mechanism of its toxicity.[15] It is crucial to conduct thorough toxicological studies on Rhein-8-glucoside calcium salt to establish its safety profile.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of Rhein-8-glucoside calcium salt against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Rhein-8-glucoside calcium salt

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Rhein-8-glucoside calcium salt in DMSO.

-

Serially dilute the compound in the assay buffer to obtain a range of concentrations.

-

In a 96-well plate, add 10 µL of each compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 80 µL of pre-warmed assay buffer containing the PTP1B enzyme to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines a method to assess the pro-apoptotic effects of Rhein-8-glucoside calcium salt on a cancer cell line using flow cytometry.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

Rhein-8-glucoside calcium salt

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Rhein-8-glucoside calcium salt for 24-48 hours. Include an untreated control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Future Directions and Conclusion

Rhein-8-glucoside calcium salt stands out as a promising natural product derivative with significant therapeutic potential, primarily driven by its inhibitory action on PTP1B. The enhanced solubility and potential for improved bioavailability of the glycoside, combined with the formulation advantages of a calcium salt, make it an attractive candidate for further investigation.

Future research should focus on several key areas:

-

Optimization of Synthesis: Developing a more efficient and scalable synthetic route for Rhein-8-glucoside and its calcium salt.

-

Comprehensive Biological Evaluation: Conducting head-to-head studies comparing the efficacy of the calcium salt with the free glycoside and the aglycone in various disease models.

-

In-depth Pharmacokinetic and Toxicological Profiling: Elucidating the complete ADME profile and establishing a robust safety profile for Rhein-8-glucoside calcium salt.

-

Elucidation of Additional Mechanisms: Investigating other potential molecular targets and signaling pathways modulated by this compound.

References

-

ChemBK. (n.d.). Rhein-8-Glucoside. Retrieved from [Link]

- Zhou, Y., et al. (2015). Rhein: A Review of Pharmacological Activities.

-

Immunomart. (n.d.). Rhein-8-glucoside calcium. Retrieved from [Link]

-

BioCrick. (n.d.). Rhein-8-glucoside calcium salt. Retrieved from [Link]

- Wang, J., et al. (2023).

-

Phytochemicals online. (n.d.). Rhein-8-glucoside calcium salt. Retrieved from [Link]

-

PubChem. (n.d.). Rhein-8-glucoside. Retrieved from [Link]

- Bence, K. K., & Tremblay, M. L. (2006). PTP1B: a double agent in metabolism and oncogenesis.

- Li, C., et al. (2016). Metabolic Activation of Rhein: Insights into the Potential Toxicity Induced by Rhein-Containing Herbs. Chemical Research in Toxicology, 29(10), 1647-1656.

- Bennet, C. S. (2013).

- Islam, M. R., et al. (2022). Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties. Molecules, 27(15), 4987.

- Dong, X., et al. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. Frontiers in Pharmacology, 12, 646373.

-

ResearchGate. (n.d.). The pharmacological mechanisms of rhein in improving IR in DM by.... Retrieved from [Link]

-

Science.gov. (n.d.). hplc method validated: Topics by Science.gov. Retrieved from [Link]

-

PubMed. (2008). Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study. Retrieved from [Link]

-

ResearchGate. (2014). a Fast and Reliable Method to Detect Apoptosis in Adherent Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Retrieved from [Link]

- Rodrigues, J. P., et al. (2022). Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers in Endocrinology, 13, 947071.

- van Gorkom, B. A., et al. (2000). Cytotoxicity of rhein, the active metabolite of sennoside laxatives, is reduced by multidrug resistance-associated protein 1. British Journal of Cancer, 83(6), 810–816.

-

ResearchGate. (n.d.). The Activating Effect of Rhein 8-O-β-D-Glucopyranoside (RG) on the Metabolism of Sennoside A (SA) Is Inhibited by Ampicillin. Retrieved from [Link]

-

YouTube. (2021). 2021 09 22 Lecture 4 Koenigs Knorr, what is going on, anchimeric assistance. Retrieved from [Link]

-

PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Retrieved from [Link]

-

UMSL IRL. (2023). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. Retrieved from [Link]

-

Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]

-

RSC Publishing. (2016). Influence of wine-processing on the pharmacokinetics of anthraquinone aglycones and glycosides from rhubarb in hyperlipidemic hamsters. Retrieved from [Link]

-

Portland Press. (n.d.). Recent advances in PTP1B signaling in metabolism and cancer. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). Rhein-8-glucoside. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pharmacokinetics of Anthraquinones from Medicinal Plants. Retrieved from [Link]

-

ResearchGate. (n.d.). Main metabolic signalling pathways modulated by PTP1B. PTP1B acts as a.... Retrieved from [Link]

-

CABI Digital Library. (n.d.). Application of conventional HPLC RI technique for sugar analysis in hydrolysed hay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Effects of High Glucosinolate Synthesis Lines of Brassica rapa on Colorectal Cancer Cells. Retrieved from [Link]

-

Karger Publishers. (1993). Metabolism and Pharmacokinetics of Anthranoids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside, a mammalian lignan precursor isolated from Linum usitatissimum. Retrieved from [Link]

-

ResearchGate. (n.d.). Koenigs-Knorr Glycosylation with Neuraminic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DELPHINIDIN-3-O-GLUCOSIDE CHLORIDE IN RAT PLASMA. Retrieved from [Link]

-

Wikipedia. (n.d.). Rhein (molecule). Retrieved from [Link]

-

MDPI. (2023). An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats. Retrieved from [Link]

-

MDPI. (2024). Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Acute and subchronic toxicity studies of rhein in immature and d -galactose-induced aged mice and its potential hepatotoxicity mechanisms. Retrieved from [Link]

-

MDPI. (n.d.). Glycosylation in Renal Cell Carcinoma: Mechanisms and Clinical Implications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Impact of Glycosylation on the Functional Activity of CD133 and the Accuracy of Its Immunodetection. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatogram of the mixed anthraquinone reference substance a,.... Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in the Role of Protein Tyrosine Phosphatase 1B (PTP1B) as a Regulator of Immune Cell Signalling in Health and Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics of Anthraquinones from Medicinal Plants. Retrieved from [Link]

-

MDPI. (n.d.). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rhein-8-glucoside Calcium Salt: Structure, Properties, and Biological Activity

Executive Summary

This technical guide provides a comprehensive overview of Rhein-8-glucoside calcium salt, an anthraquinone glycoside derived from the roots of medicinal plants such as Rheum palmatum L.[1]. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, and key biological activities. The primary focus is on its validated role as a potent inhibitor of human Protein Tyrosine Phosphatase 1B (hPTP1B), a significant target in metabolic disease research. Furthermore, this guide details its nephroprotective and antibacterial properties, discusses its function as a prodrug of the pharmacologically active aglycone, Rhein, and provides validated, step-by-step experimental protocols for its study.

Chemical Identity and Physicochemical Properties

Rhein-8-glucoside calcium salt is the salt form of a naturally occurring glycoside of Rhein, an anthraquinone. The glycosidic linkage and the presence of the calcium salt significantly influence its solubility and pharmacokinetic profile compared to its aglycone.

Chemical Structure

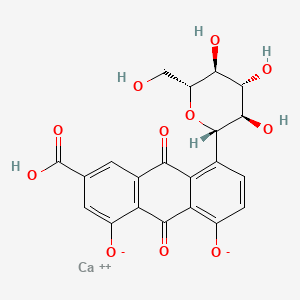

The molecule consists of a Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) core, a β-D-glucopyranoside moiety attached at the C-8 position via an O-glycosidic bond, and a calcium ion forming a salt with the deprotonated phenolic and carboxylic acid groups. This structure is crucial for its delivery and subsequent metabolism.

Caption: 2D structure of Rhein-8-glucoside Calcium Salt.

Physicochemical Data

The key properties of Rhein-8-glucoside calcium salt are summarized below, providing essential information for experimental design and formulation.

| Property | Value | Source(s) |

| CAS Number | 113443-70-2 | [1][2][3] |

| Molecular Formula | C₂₁H₁₆CaO₁₁ | [1][2] |

| Molecular Weight | 484.43 g/mol | [1][2] |

| Appearance | Yellow powder | [1][4] |

| Purity | ≥95-99% | [1] |

| Natural Source | Roots of Rheum palmatum L. | [1][4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Acetone, etc. | [1][2][4][5] |

| Storage | Desiccate at -20°C for long-term stability. | [2][4] |

Isolation and Characterization

Causality Behind Isolation Choices: Rhein-8-glucoside calcium salt is typically isolated from the rhizomes of Rheum palmatum. The initial extraction utilizes a polar solvent like ethanol to efficiently extract glycosides, which are more polar than their corresponding aglycones[6]. Subsequent purification steps, such as column chromatography, are necessary to separate the target compound from a complex mixture of other anthraquinones and plant metabolites.

Analytical Characterization: The identity and purity of the isolated compound are unequivocally confirmed using a combination of modern analytical techniques. Mass Spectrometry (MS) is employed to verify the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural elucidation[1][6]. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity[1].

Biological Activity and Mechanism of Action

The pharmacological profile of Rhein-8-glucoside calcium salt is defined by its direct inhibitory action on PTP1B and its role as a biological precursor to Rhein.

Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a critical negative regulator of insulin and leptin signaling pathways.[7][8]. Its overexpression or increased activity is associated with insulin resistance, a hallmark of type 2 diabetes and obesity[7]. Therefore, inhibitors of PTP1B are highly sought after as potential therapeutics for these metabolic disorders[2][8].

Rhein-8-glucoside calcium salt has been identified as a moderate inhibitor of human PTP1B with a reported IC₅₀ value of 11.5 μM .[2][3]. This inhibitory action validates the compound as a valuable tool for research into metabolic diseases and as a lead structure for the development of more potent derivatives.

Caption: Mechanism of PTP1B inhibition by Rhein-8-glucoside calcium salt.

Pharmacokinetics: A Prodrug of Rhein

Anthraquinone glycosides, including Rhein-8-glucoside, are generally poorly absorbed in the upper gastrointestinal tract.[4][9]. The sugar moiety, while increasing water solubility, prevents efficient passive diffusion across the intestinal wall. The primary metabolic activation occurs in the large intestine, where gut microflora hydrolyze the glycosidic bond, releasing the active aglycone, Rhein[10].

This prodrug mechanism is a key feature:

-

Targeted Delivery: It ensures that the active compound is released predominantly in the colon.

-

Reduced Systemic Exposure (Glycoside): The intact glycoside has limited systemic availability, minimizing off-target effects before reaching its intended metabolic site.

-

Bioactivity of Rhein: Once released, Rhein is absorbed and exerts a wide range of well-documented pharmacological effects, including anti-inflammatory, nephroprotective, hepatoprotective, and anti-cancer activities.[11][12]. Therefore, the biological activities observed after oral administration of Rhein-8-glucoside are largely attributable to the actions of metabolized Rhein.

Nephroprotective Effects

In preclinical studies, Rhein-8-O-β-D-glucopyranoside has demonstrated a protective effect against high glucose-induced apoptosis in human mesangial cells. This effect is mediated by the regulation of the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway, which is implicated in the pathogenesis of diabetic nephropathy[3]. This finding suggests a potential therapeutic application in protecting kidney function in diabetic contexts, likely through the action of its metabolite, Rhein, which is known to ameliorate renal damage in diabetic models[11].

Antibacterial Properties

Rhein-8-glucoside calcium salt is reported to possess antibacterial effects, a property shared by many anthraquinone compounds[3]. This activity contributes to the traditional use of rhubarb extracts in treating various ailments. The specific spectrum of activity and mechanism require further investigation but provide another avenue for its potential application.

Experimental Protocols

The following protocols are provided as self-validating systems for researchers. The causality for each step is explained to ensure robust and reproducible results.

Workflow: Isolation and Purification from Rheum palmatum

This workflow outlines the general procedure for isolating anthraquinone glycosides from their natural source.

Caption: General workflow for isolation of Rhein-8-glucoside calcium salt.

Protocol: In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol is based on the widely used p-nitrophenyl phosphate (pNPP) substrate method, which allows for a straightforward colorimetric readout[7].

Principle: PTP1B dephosphorylates the colorless substrate pNPP to produce p-nitrophenol (pNP), which is yellow and can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of pNP formation.

Materials:

-

Recombinant human PTP1B enzyme

-

pNPP substrate

-

PTP Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Rhein-8-glucoside calcium salt (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

-

Prepare Inhibitor Dilutions: Create a serial dilution of Rhein-8-glucoside calcium salt in the assay buffer. The final concentration should typically range from 0.1 µM to 100 µM to capture the full dose-response curve. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.

-

Set Up Reaction Plate:

-

Test Wells: Add 10 µL of each inhibitor dilution.

-

Positive Control (No Inhibitor): Add 10 µL of assay buffer with solvent.

-

Negative Control (No Enzyme): Add 20 µL of assay buffer.

-

-

Enzyme Addition: Add 10 µL of diluted PTP1B enzyme solution to the test and positive control wells. Mix gently and incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 80 µL of pre-warmed pNPP substrate solution to all wells to start the reaction. The final volume in each well is 100 µL.

-

Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction in the positive control is within the linear range of the assay.

-

Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Correct for background by subtracting the absorbance of the negative control from all other readings.

-

Calculate the percent inhibition for each concentration: % Inhibition = [1 - (Abs_inhibitor / Abs_positive_control)] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth[13][14].

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration where no visible growth occurs after incubation.

Materials:

-

Rhein-8-glucoside calcium salt stock solution (sterile)

-

Test bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Step-by-Step Methodology:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, pick several colonies of the test organism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare Compound Dilutions in Plate:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the highest concentration of the compound (e.g., 256 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Rhein-8-glucoside calcium salt at which there is no visible growth (i.e., the first clear well).

Conclusion and Future Directions

Rhein-8-glucoside calcium salt is a well-characterized natural product with significant potential for researchers in metabolic diseases and microbiology. Its defined mechanism as a PTP1B inhibitor provides a solid foundation for its use as a chemical probe and a starting point for medicinal chemistry efforts. The prodrug nature of this glycoside, leading to the targeted release of the pleiotropic agent Rhein in the lower intestine, is a critical aspect of its overall pharmacological profile.

Future research should focus on elucidating its antibacterial spectrum and mechanism, exploring its efficacy in in vivo models of diabetes and diabetic nephropathy, and leveraging its structure to design novel, more potent, and selective PTP1B inhibitors.

References

-

Zhou, P., Zhang, J., Xu, Y., & Liu, Y. (2021). Simultaneous quantification of anthraquinone glycosides, aglycones, and glucuronic acid metabolites in rat plasma and tissues after oral administration of raw and steamed rhubarb in blood stasis rats by UHPLC‐MS/MS. Journal of Separation Science. Available at: [Link]

-

Jeong, H., et al. (2022). Hepatoprotective Potency of Chrysophanol 8-O-Glucoside from Rheum palmatum L. against Hepatic Fibrosis via Regulation of the STAT3 Signaling Pathway. Molecules. Available at: [Link]

-

Biopurify Phytochemicals. (n.d.). Rhein-8-glucoside calcium salt. Retrieved January 27, 2026, from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

-

BioCrick. (n.d.). Rhein-8-glucoside calcium salt. Retrieved January 27, 2026, from [Link]

-

BPS Bioscience. (n.d.). PTP1B (Catalytic Domain) Colorimetric Assay Kit. Retrieved January 27, 2026, from [Link]

-

Zhang, Z. Y. (2001). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Current Protocols in Pharmacology. Available at: [Link]

-

BioCrick. (n.d.). Rhein-8-glucoside calcium salt Solubility. Retrieved January 27, 2026, from [Link]

-

Hassan, W., et al. (2024). Exploring the richness and medicinal marvels of Rheum palmatum: A comprehensive review. Journal of Ethnopharmacology. Available at: [Link]

-

Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 27, 2026, from [Link]

-

University of Babylon. (n.d.). Anthraquinone glycosides. Retrieved January 27, 2026, from [Link]

-

Immunomart. (n.d.). Rhein-8-glucoside calcium. Retrieved January 27, 2026, from [Link]

-

de Witte, P. (1993). Metabolism and pharmacokinetics of anthranoids. Pharmacology. Available at: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

-

European Medicines Agency. (2019). Assessment report on Rheum palmatum L. and Rheum officinale Baillon, radix. Available at: [Link]

-

de Witte, P. (1993). Metabolism and pharmacokinetics of anthranoids. Pharmacology. Available at: [Link]

-

Patel, S., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Sources

- 1. CAS 113443-70-2 | Rhein-8-glucoside calcium salt [phytopurify.com]

- 2. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. researchgate.net [researchgate.net]

- 5. Rhein-8-glucoside calcium salt | CAS:113443-70-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Hepatoprotective Potency of Chrysophanol 8-O-Glucoside from Rheum palmatum L. against Hepatic Fibrosis via Regulation of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. karger.com [karger.com]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Natural Sources and Isolation of Rhein-8-Glucoside Calcium Salt

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural origins of Rhein-8-glucoside and a detailed, field-proven methodology for its isolation, purification, and conversion to its calcium salt. The protocols described herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure reproducibility and high purity of the final compound.

Introduction: The Significance of Rhein-8-Glucoside

Rhein-8-glucoside, an anthraquinone glycoside, is a naturally occurring compound of significant interest in pharmacological research.[1] It is primarily found in plants of the Rheum (Rhubarb) and Cassia (Senna) genera, which have long histories in traditional medicine.[1][2] The glycosidic form of its aglycone, Rhein, enhances solubility and bioavailability, making it a key molecule for investigating therapeutic applications ranging from anti-inflammatory and antioxidant to antimicrobial effects.[1] The calcium salt of Rhein-8-glucoside is often prepared to improve its stability and handling properties for research and development. This guide delineates a robust pathway from raw botanical material to the purified calcium salt.

Part 1: Natural Sources of Rhein-8-Glucoside

The primary sources of Rhein-8-glucoside are members of the Polygonaceae and Fabaceae families. Understanding the distribution of the target compound within these plants is critical for efficient extraction.

Rhein and its glycosides are found in various species, with concentrations varying based on the plant part, geographical location, and harvest time.[3][4] The roots and rhizomes of Rheum species are particularly rich sources.[1][4]

Table 1: Prominent Botanical Sources of Rhein and its Glycosides

| Plant Family | Species | Common Name | Primary Plant Part Used | Key Compounds |

| Polygonaceae | Rheum palmatum L., Rheum officinale | Chinese Rhubarb | Roots & Rhizomes | Rhein-8-glucoside, Sennosides, Emodin |

| Fabaceae | Cassia angustifolia Vahl. | Senna | Leaves & Pods | Sennosides (Dianthrone glucosides of Rhein and Aloe-emodin) |

| Polygonaceae | Polygonum species | Knotweed | Roots | Rhein, Emodin, and their glycosides |

| Lamiaceae | Saussurea lappa | Costus Root | Roots | Rhein-8-glucoside |

This table synthesizes information from multiple sources indicating the widespread presence of Rhein and its derivatives.[2][4][5][6][7]

Part 2: Isolation and Purification Workflow

The isolation of Rhein-8-glucoside calcium salt is a multi-stage process requiring careful optimization at each step to maximize yield and purity. The overall workflow involves extraction, purification, chromatographic separation, salt formation, and final crystallization.

Caption: Workflow for the isolation and purification of Rhein-8-glucoside calcium salt.

Principle: The polarity of anthraquinone glycosides necessitates the use of polar solvents for efficient extraction from the plant matrix. An aqueous-organic solvent mixture is optimal, as it effectively solubilizes the glycosides while minimizing the co-extraction of highly polar (e.g., sugars) or non-polar (e.g., lipids, chlorophyll) contaminants.

Protocol:

-

Preparation: Weigh 500 g of dried and finely powdered Rheum palmatum root and rhizome.

-

Maceration: Place the powdered material into a large vessel and add 5 L of 80% aqueous methanol (v/v).

-

Extraction: Stir the mixture at room temperature (20-25°C) for 24 hours. The use of moderate temperature prevents the degradation of thermally sensitive compounds.

-

Filtration: Filter the mixture through cheesecloth and then vacuum filter through Whatman No. 1 paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract. This step is critical for removing the bulk of the extraction solvent prior to purification.[8]

Principle: This step aims to remove non-polar impurities from the crude extract. By partitioning the extract between an aqueous phase and an immiscible non-polar organic solvent, compounds will separate based on their relative solubilities. The polar glycosides will remain in the aqueous layer.

Protocol:

-

Redissolution: Redissolve the crude extract from Step 1 in 1 L of distilled water.

-

Partitioning: Transfer the aqueous solution to a 2 L separatory funnel. Add 500 mL of n-hexane and shake vigorously for 5 minutes. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer into a clean flask. Discard the upper n-hexane layer, which contains lipids and other non-polar compounds.

-

Repeat: Repeat the partitioning process two more times with fresh 500 mL portions of n-hexane to ensure complete removal of non-polar impurities. The resulting purified aqueous solution is now ready for chromatographic separation.

Principle: Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity. This allows for the isolation of Rhein-8-glucoside from other glycosides and polar compounds.

Protocol:

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a chloroform:methanol (95:5, v/v) mixture and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

-

Sample Loading: Adsorb the concentrated, purified aqueous extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

-

Elution: Begin elution with the initial mobile phase (chloroform:methanol, 95:5). Gradually increase the polarity of the mobile phase by increasing the proportion of methanol. A typical gradient might be:

-

95:5 (v/v) Chloroform:Methanol

-

90:10 (v/v) Chloroform:Methanol

-

85:15 (v/v) Chloroform:Methanol

-

80:20 (v/v) Chloroform:Methanol

-

-

Fraction Collection: Collect fractions (e.g., 20 mL each) continuously.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a similar solvent system. Spot the fractions on a silica gel plate and visualize under UV light (254 nm and 365 nm). Fractions containing the target compound will show a distinctive spot. Combine the fractions that show a pure spot corresponding to a Rhein-8-glucoside standard.

-

Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield isolated Rhein-8-glucoside as a solid.

For enhanced separation efficiency and scalability, High-Speed Counter-Current Chromatography (HSCCC) is an advanced alternative that avoids irreversible adsorption onto a solid support.[9][10]

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 284 nm or 428 nm[5] |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

This analytical method is crucial for confirming the purity of the isolated fractions and the final product.[11]

Principle: Rhein-8-glucoside possesses a carboxylic acid group, which can be deprotonated to form a carboxylate anion.[12] This anion can then form an ionic bond with a calcium cation (Ca²⁺). The resulting calcium salt often has lower solubility in the reaction medium, causing it to precipitate out of solution.

Protocol:

-

Dissolution: Dissolve 1 g of purified Rhein-8-glucoside in 50 mL of methanol. Gentle warming may be required.[13]

-

Calcium Source: In a separate beaker, prepare a solution of 0.15 g of anhydrous calcium chloride (CaCl₂) in 10 mL of distilled water.

-

Reaction: While stirring the Rhein-8-glucoside solution, slowly add the calcium chloride solution dropwise.

-

pH Adjustment: Adjust the pH of the mixture to approximately 7.5-8.0 using a dilute solution of sodium hydroxide or calcium hydroxide. This ensures the carboxylic acid is deprotonated, facilitating salt formation.

-

Precipitation: Upon pH adjustment, a precipitate of Rhein-8-glucoside calcium salt should form. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation. A patent for related compounds suggests precipitation from an aqueous solution containing calcium ions with the addition of methanol.[8]

Principle: Recrystallization is a final purification step to remove any remaining soluble impurities. The crude salt is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent.

Protocol:

-

Filtration: Collect the precipitated calcium salt by vacuum filtration and wash it with a small amount of cold distilled water, followed by a wash with cold methanol.

-

Drying: Dry the crude salt in a vacuum oven at 50°C overnight.

-

Recrystallization: Select an appropriate solvent system (e.g., an ethanol/water mixture). Dissolve the crude salt in a minimum amount of the hot solvent mixture.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it at 4°C to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Part 3: Physicochemical Properties

Table 3: Properties of Rhein-8-Glucoside and its Calcium Salt

| Property | Rhein-8-glucoside | Rhein-8-glucoside Calcium Salt |

| Molecular Formula | C₂₁H₁₈O₁₁[12] | C₂₁H₁₆CaO₁₁[13] |

| Molecular Weight | 446.4 g/mol [12] | 484.43 g/mol [13] |

| Appearance | Crystalline solid[5] | Powder |

| Melting Point | ~260 - 266 °C[12] | Not specified |

| Solubility (Free Glucoside) | Slightly soluble in DMSO[5] | Soluble in Methanol, Ethanol, Pyridine[13][15] |

| CAS Number | 34298-86-7[12] | 113443-70-2[13] |

References

-

Yuan, D., Dou, H., et al. (2012). Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. Molecules. Available at: [Link]

-

Mehta, N., & Laddha, K. S. (2009). A Modified Method for Isolation of Rhein from Senna. Indian Journal of Pharmaceutical Sciences, 71(2), 128–130. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14345558, Rhein-8-glucoside. Available at: [Link]

-

Mehta, N., & Laddha, K. S. (2009). A Modified Method for Isolation of Rhein from Senna. ResearchGate. Available at: [Link]

-

Mehta, N., & Laddha, K. S. (2009). A Modified Method for Isolation of Rhein from Senna. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

- Laukkarinen, H., et al. (1996). Process for the preparation of sennosides A and B. U.S. Patent 5,574,151.

-

Negi, J. S., et al. (2012). HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library. Available at: [Link]

-

Basak, S., & Bose, A. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective and Greener Extraction of Bioactive Phytochemicals. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

BioCrick. (n.d.). Rhein-8-glucoside calcium salt. Product Information. Available at: [Link]

-

Gangurde, S. A., et al. (2020). A modified efficient method for isolation of rhein from Cassia angustifolia (senna). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

European Medicines Agency. (2019). Assessment report on Rheum palmatum L. and Rheum officinale Baillon, radix. Available at: [Link]

-

Biopurify. (n.d.). Rhein-8-glucoside calcium salt. Product Information. Available at: [Link]

-

BioCrick. (n.d.). Rhein-8-glucoside. Product Information. Available at: [Link]

-

Mori, M., et al. (2018). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules. Available at: [Link]

-

Lin, L., et al. (2015). Studies on a rhein-producing endophytic fungus isolated from Rheum palmatum L. PubMed. Available at: [Link]

-

Wang, Y., et al. (2021). Simultaneous quantification of anthraquinone glycosides, aglycones, and glucuronic acid metabolites in rat plasma and tissues. ResearchGate. Available at: [Link]

-

Salehi, B., et al. (2024). Cassia angustifolia Vahl. Leaves: Determination of Total Phenolic and Sennoside Contents. PMC. Available at: [Link]

-

Immunomart. (n.d.). Rhein-8-glucoside calcium. Product Information. Available at: [Link]

-

Wikipedia. (n.d.). Countercurrent chromatography. Available at: [Link]

-

Zhang, L., et al. (2014). Preparation, characterization and cytotoxic activity of rhein argininate. Analytical Methods. Available at: [Link]

-

Wang, Y., et al. (2024). Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications. MDPI. Available at: [Link]

-

Al-Jadidi, H. (n.d.). Anthraquinone Glycosides. Lecture Notes. Available at: [Link]

-

Tauto Biotech. (n.d.). HSCCC-3000 series - High-speed counter current chromatography. Product Brochure. Available at: [Link]

-

Stolarczyk, M., et al. (2020). Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses. Molecules. Available at: [Link]

-

Anonymous. (n.d.). Anthraquinone Glycosides Extraction & Analysis. Scribd. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Modified Method for Isolation of Rhein from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5574151A - Process for the preparation of sennosides A and B - Google Patents [patents.google.com]

- 9. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Rhein-8-glucoside | C21H18O11 | CID 14345558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Rhein-8-glucoside calcium | Phosphatase | Antibacterial | TargetMol [targetmol.com]

- 14. Preparation, characterization and cytotoxic activity of rhein argininate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Rhein-8-glucoside calcium salt | CAS:113443-70-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

The Bioactivity of Anthraquinones from Saussurea lappa: A Technical Guide for Drug Discovery

Abstract

Saussurea lappa, a perennial herb with a long history in traditional medicine, is a rich reservoir of bioactive secondary metabolites. While sesquiterpene lactones have been the focus of extensive research, the anthraquinone constituents of this plant represent a promising but less explored frontier for therapeutic innovation. This technical guide provides a comprehensive overview of the isolation, characterization, and bioactivity of anthraquinones from Saussurea lappa, with a particular focus on their potential as modulators of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Introduction: Beyond Sesquiterpenes in Saussurea lappa

Saussurea lappa (family Asteraceae), commonly known as costus, has been a cornerstone of traditional medicinal systems for centuries, utilized for its anti-inflammatory, anti-ulcer, and anticancer properties.[1][2] The scientific literature is replete with studies on its sesquiterpenoid lactones; however, phytochemical investigations have also revealed the presence of other classes of bioactive compounds, including anthraquinones.[3]

Anthraquinones are a class of aromatic compounds based on the anthracene skeleton with a quinone framework. They are known for their diverse pharmacological activities. This guide delves into the specific anthraquinones identified in Saussurea lappa and elucidates their known biological activities and mechanisms of action, providing a foundation for future drug discovery and development efforts.

Isolation and Characterization of Anthraquinones from Saussurea lappa

The isolation of anthraquinones from the roots of Saussurea lappa involves a multi-step process designed to efficiently extract and purify these compounds from a complex matrix. While a specific, standardized protocol for anthraquinones from this plant is not extensively detailed in the literature, a general workflow can be constructed based on established phytochemical methods.

General Isolation Protocol

A generalized workflow for the isolation of anthraquinones from Saussurea lappa roots is as follows:

-

Procurement and Preparation of Plant Material: High-quality, dried roots of Saussurea lappa are procured and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered root material is subjected to extraction with an organic solvent. An ethanolic extraction is a common starting point for isolating a broad range of secondary metabolites, including anthraquinones.[1]

-

Fractionation: The crude ethanol extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility. Anthraquinones, being moderately polar, are often enriched in the chloroform or ethyl acetate fractions.

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography over silica gel or other suitable stationary phases. Elution with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) allows for the separation of individual compounds. Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[4][5]

Structural Elucidation

The purified compounds are structurally characterized using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure and stereochemistry of the isolated anthraquinones.

Three primary anthraquinones have been isolated and identified from the roots of Saussurea lappa: Chrysophanol, Aloe-emodin-8-O-β-d-glucopyranoside, and Rhein-8-O-β-d-glucopyranoside.[1]

Bioactivities of Anthraquinones from Saussurea lappa

The primary bioactivity identified for the anthraquinones isolated directly from Saussurea lappa is the inhibition of human Protein Tyrosine Phosphatase 1B (PTP1B).[1] The broader bioactivities of the individual aglycones, chrysophanol, aloe-emodin, and rhein, have been extensively studied from various sources and provide a strong indication of their therapeutic potential.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A significant finding is that Chrysophanol, Aloe-emodin-8-O-β-d-glucopyranoside, and Rhein-8-O-β-d-glucopyranoside isolated from Saussurea lappa exhibit moderate inhibitory activity against human PTP1B in vitro.[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.

Mechanism of Action: Anthraquinones are thought to inhibit PTP1B by binding to its active site, thereby preventing the dephosphorylation of its substrates, such as the insulin receptor. This leads to an enhancement of insulin signaling.

Experimental Protocol: PTP1B Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human PTP1B is used as the enzyme source. A suitable substrate, such as p-nitrophenyl phosphate (pNPP), is prepared in an appropriate buffer (e.g., HEPES buffer, pH 7.4) containing a reducing agent like dithiothreitol (DTT).

-

Inhibitor Preparation: The isolated anthraquinones are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The PTP1B enzyme is pre-incubated with varying concentrations of the anthraquinone inhibitors for a defined period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the pNPP substrate.

-

The reaction is allowed to proceed for a specific time and then terminated by the addition of a stop solution (e.g., NaOH).

-

-

Data Analysis: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data:

While the study by Li et al. (2006) reported "moderate" PTP1B inhibitory activity for the three anthraquinones from Saussurea lappa, the specific IC50 values were not provided in the available literature.[1] Further investigation of this primary source is required to obtain this quantitative data.

Anticancer Activity of Chrysophanol

Chrysophanol, an aglycone of one of the anthraquinones found in Saussurea lappa, has demonstrated significant anticancer properties in various cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Chrysophanol can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

Figure 1: Anticancer mechanism of Chrysophanol via apoptosis induction.

Anti-inflammatory Activity of Aloe-emodin

Aloe-emodin, the aglycone of another anthraquinone glycoside in Saussurea lappa, exhibits potent anti-inflammatory effects.[3] It has been shown to suppress the production of pro-inflammatory mediators in various inflammatory models.

Mechanism of Action: Aloe-emodin can inhibit inflammatory responses by suppressing the activation of key signaling pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3]

Figure 2: Anti-inflammatory mechanism of Aloe-emodin.

Antimicrobial Activity of Rhein

Rhein, the aglycone of the third identified anthraquinone glycoside, is known for its antibacterial properties against a range of pathogens, including Staphylococcus aureus.[2]

Mechanism of Action: Rhein can exert its antibacterial effect by disrupting bacterial cell membrane integrity, inhibiting bacterial enzyme activity, and interfering with biofilm formation.[2] It has also been shown to attenuate the expression of virulence genes in some bacteria.

Future Directions and Conclusion

The anthraquinones isolated from Saussurea lappa present a compelling case for further investigation. Their demonstrated inhibition of PTP1B positions them as potential leads for the development of novel therapeutics for metabolic disorders. Furthermore, the well-documented anticancer, anti-inflammatory, and antimicrobial activities of their aglycones underscore the broad therapeutic potential of this class of compounds from this particular plant source.

Future research should focus on:

-

Developing optimized and standardized protocols for the isolation of anthraquinones from Saussurea lappa.

-

Conducting comprehensive in vitro and in vivo studies to validate the bioactivities of the anthraquinones isolated directly from the plant.

-

Elucidating the detailed molecular mechanisms of action and identifying their specific cellular targets.

-

Investigating the structure-activity relationships of these anthraquinones to guide the synthesis of more potent and selective analogs.

References

- Li, S., An, T. Y., Li, J., Shen, Q., Lou, F. C., & Hu, L. H. (2006). PTP1B inhibitors from Saussurea lappa.

- Gao, H., Ren, Y., & Liu, C. (2022). Aloe-Emodin Suppresses Oxidative Stress and Inflammation via a PI3K-Dependent Mechanism in a Murine Model of Sepsis. Oxidative Medicine and Cellular Longevity, 2022, 8569275.

- Carbone, M., et al. (2023). Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus. Antibiotics, 12(2), 358.

- Ye, X., et al. (2024). Chrysophanol: A promising natural compound in cancer therapy - Mechanistic insights and future perspectives. Pharmacological Research, 199, 107502.

- Yang, L., et al. (2012). Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography. Iranian Journal of Pharmaceutical Research, 11(3), 857-863.

- Wang, H., et al. (2019). Chrysophanol exhibits inhibitory activities against colorectal cancer by targeting decorin. Journal of Cellular and Molecular Medicine, 23(10), 6657-6667.

- Zhang, Z. Y. (2004). Protein tyrosine phosphatases: prospects for therapeutics. Current Opinion in Chemical Biology, 8(4), 375-383.

- Li, J., et al. (2018). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Advances, 8(42), 23788-23801.

- Anthraquinones and Aloe Vera Extracts as Potential Modulators of Inflammaging Mechanisms: A Translational Approach from Autoimmune to Onco-Hematological Diseases. (2024). International Journal of Molecular Sciences, 25(11), 5914.

- Chen, Y., et al. (2022). Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells. Frontiers in Oncology, 12, 843108.

- Patel, A. A., et al. (2020). A Study on Anti-Cancer Properties of Saussurea lappa (Asteraceae) Against Breast and Colonic Cancer Cell Lines. Clinics in Oncology, 4, 1702.

- Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. (2021). Frontiers in Microbiology, 12, 723578.

- Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential. (2019). Biomolecules, 9(2), 75.

- Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. (2011). Molecules, 16(2), 1200-1209.

- Chrysophanol inhibits the osteoglycin/mTOR and activats NF2 signaling pathways to reduce viability and proliferation of malignant meningioma cells. (2022). Journal of Receptors and Signal Transduction, 42(6), 598-606.

- Evaluation of Aloin and Aloe-Emodin as Anti-Inflammatory Agents in Aloe by Using Murine Macrophages. (2009). Bioscience, Biotechnology, and Biochemistry, 73(4), 844-847.

- Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus. (2023). Antibiotics, 12(2), 358.

- Comprehensive Analysis of Saussurea lappa: GC-MS Profiling, In Silico Evaluation, Toxicity Prediction, and Molecular Docking for Breast Cancer Therapy. (2023). Biomedical and Pharmacology Journal, 16(3).

- Saussurea lappa Exhibits Anti-Oncogenic Effect in Hepatocellular Carcinoma, HepG2 Cancer Cell Line by Bcl-2 Mediated Apoptotic Pathway and Mitochondrial Cytochrome C Release. (2021). Pharmaceutical Sciences, 27(3), 358-366.

- The function of natural compounds in important anticancer mechanisms. (2022). Frontiers in Pharmacology, 13, 987934.

- The anthraquinone rhein exhibits synergistic antibacterial activity in association with metronidazole or natural compounds and attenuates virulence gene expression in Porphyromonas gingivalis. (2017). Archives of Oral Biology, 82, 198-203.

- Aloe-Emodin Suppresses Oxidative Stress and Inflammation via a PI3K-Dependent Mechanism in a Murine Model of Sepsis. (2022). Oxidative Medicine and Cellular Longevity, 2022, 8569275.

- Quality control and phytochemical validation of Saussurea lappa (Costus/Qust). (2020). International Journal of Green Pharmacy, 14(1), 58-63.

- IC50 values of the Saussurea costus extracts against cancer cell lines. (2023). Saudi Journal of Biological Sciences, 30(6), 103661.

Sources

- 1. PTP1B inhibitors from Saussrurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling Rhein-8-glucoside: A Technical Chronicle of its Discovery, Characterization, and Scientific Significance

Introduction: From Ancient Herb to Modern Molecule

For millennia, the rhizomes of various Rheum species, commonly known as rhubarb, have been a cornerstone of traditional Chinese medicine, valued for their wide-ranging therapeutic properties. The major chemical constituents responsible for the bioactivity of rhubarb are a class of compounds known as anthraquinone derivatives. Among these, Rhein-8-glucoside, a glycosidic form of the anthraquinone rhein, stands out due to its enhanced solubility and bioavailability, making it a molecule of significant interest to researchers in pharmacology and drug development. This in-depth technical guide chronicles the history of the discovery and characterization of Rhein-8-glucoside, providing a detailed exploration of the experimental methodologies that have been pivotal in understanding its structure and function. We will delve into the intricate processes of its isolation and purification, the spectroscopic techniques used for its structural elucidation, its biosynthetic origins, and the current understanding of its pharmacological activities.

The Quest for a Molecule: A Historical Perspective on the Discovery of Rhein-8-glucoside

The journey to understanding the chemical constituents of rhubarb has been a long and incremental one. While the use of rhubarb in traditional medicine dates back centuries, the systematic investigation of its chemical makeup began in the era of modern chemistry. The aglycone, rhein, was first isolated in 1895. However, the discovery and characterization of its glycosidic counterpart, Rhein-8-glucoside, came much later with the advent of more sophisticated analytical techniques.

From Plant to Pure Compound: The Science of Isolating and Purifying Rhein-8-glucoside

The isolation of Rhein-8-glucoside from its natural source, primarily the roots and rhizomes of Rheum palmatum, is a multi-step process that leverages the compound's physicochemical properties. The overarching goal is to separate it from a complex mixture of other anthraquinones, sugars, tannins, and plant metabolites.

A Step-by-Step Experimental Protocol for the Isolation and Purification of Rhein-8-glucoside

This protocol represents a synthesized and optimized workflow based on established methodologies for the isolation of anthraquinone glycosides from Rheum species.

1. Sourcing and Preparation of Plant Material:

-

Starting Material: Dried rhizomes of Rheum palmatum.

-

Procedure:

-

Grind the dried rhizomes into a fine powder to increase the surface area for efficient extraction.

-

The powdered material should be stored in a cool, dry place to prevent degradation of the active compounds.

-

2. Extraction of Crude Anthraquinone Glycosides:

-

Rationale: The initial extraction aims to liberate the glycosides from the plant matrix into a solvent. A polar solvent is chosen due to the hydrophilic nature of the glycosides.

-

Procedure:

-

Macerate the powdered rhubarb with 80% ethanol at a 1:10 (w/v) ratio.

-

Perform the extraction under reflux for 2 hours to enhance extraction efficiency.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

3. Liquid-Liquid Partitioning for Preliminary Purification:

-

Rationale: This step aims to remove highly nonpolar and highly polar impurities from the crude extract.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with petroleum ether, followed by ethyl acetate, and finally n-butanol.

-

Rhein-8-glucoside, along with other anthraquinone glycosides, will preferentially partition into the n-butanol fraction.

-

Collect the n-butanol fraction and concentrate it to dryness.

-

4. Column Chromatography for Fractionation:

-

Rationale: Column chromatography is a critical step for separating the anthraquinone glycosides from other compounds based on their affinity for the stationary phase.

-

Procedure:

-

Stationary Phase: Polyamide or Macroporous resin (e.g., Diaion HP-20).

-

Mobile Phase: A gradient of methanol in water (e.g., 10% to 80% methanol).

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the prepared column.

-

Elute the column with the methanol-water gradient, collecting fractions sequentially.

-

Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing Rhein-8-glucoside.

-

Pool the fractions rich in Rhein-8-glucoside and concentrate them.

-

5. Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

Rationale: Preparative HPLC offers high-resolution separation, yielding Rhein-8-glucoside at a high purity.

-

Procedure:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (or methanol) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where Rhein-8-glucoside has strong absorbance (around 280 nm and 430 nm).

-

Inject the concentrated, enriched fraction onto the preparative HPLC system.

-

Collect the peak corresponding to the retention time of Rhein-8-glucoside.

-

Evaporate the solvent to obtain pure Rhein-8-glucoside.

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Caption: Workflow for the isolation and purification of Rhein-8-glucoside.

Deciphering the Molecular Architecture: Structural Characterization of Rhein-8-glucoside

Once isolated, the precise chemical structure of Rhein-8-glucoside was elucidated using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₁₁ |

| Molecular Weight | 446.36 g/mol |

| CAS Number | 34298-86-7 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy has been instrumental in determining the detailed structure of Rhein-8-glucoside. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular puzzle.

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Key signals include those from the aromatic protons of the rhein backbone and the protons of the glucose moiety.

-

¹³C NMR: Reveals the number and types of carbon atoms. The spectrum will show characteristic signals for the carbonyl carbons, aromatic carbons, and the carbons of the sugar unit.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the spin systems within the rhein and glucose parts of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly crucial for determining the point of attachment of the glucose unit to the rhein backbone (the O-glycosidic linkage at C-8).

-

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of Rhein-8-glucoside and to gain insights into its structure through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): This soft ionization technique allows for the determination of the accurate molecular weight of the intact molecule.

-